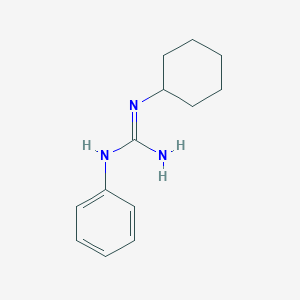

Guanidine, N-cyclohexyl-N'-phenyl-

Description

BenchChem offers high-quality Guanidine, N-cyclohexyl-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, N-cyclohexyl-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101010-25-7 |

|---|---|

Molecular Formula |

C13H19N3 |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2-cyclohexyl-1-phenylguanidine |

InChI |

InChI=1S/C13H19N3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H3,14,15,16) |

InChI Key |

KSGLRGLKLQWENW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C(N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Contextual Significance Within Substituted Guanidine Chemistry

The guanidine (B92328) functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of immense importance in both chemistry and biology. mdpi.com Its significance stems from its strong basicity and its ability to form stable, delocalized cations upon protonation, making it a "privileged" scaffold in various applications. mdpi.comepa.gov The properties and reactivity of the guanidine core can be finely tuned by the nature of the substituents on its nitrogen atoms.

N-cyclohexyl-N'-phenylguanidine is an example of an N,N'-disubstituted guanidine, featuring both an aliphatic (cyclohexyl) and an aromatic (phenyl) substituent. This combination is significant for several reasons:

Modulation of Basicity and Nucleophilicity: The electronic properties of the phenyl group and the steric bulk of the cyclohexyl group influence the electron density on the guanidine nitrogens. This tuning affects the compound's basicity and its potential as a nucleophilic catalyst.

Hydrogen Bonding Capabilities: The N-H bonds within the guanidine core are crucial for its ability to act as a hydrogen-bond donor, which is fundamental to its role in organocatalysis and molecular recognition. epa.gov The substituents dictate the geometry and accessibility of these hydrogen bonds.

Solubility and Physical Properties: The presence of both a nonpolar cyclohexyl ring and a semi-polar phenyl ring influences the molecule's solubility in various organic solvents, a key parameter in its synthetic applications.

Structural Complexity and Isomerism: Like other N,N'-disubstituted guanidines, N-cyclohexyl-N'-phenylguanidine can exist as different tautomers and geometric isomers (E/Z isomers), which can lead to complex behavior in chemical reactions and spectroscopic analysis. chemicalbook.com

The synthesis of asymmetrically substituted guanidines like N-cyclohexyl-N'-phenylguanidine is a field of active research, with various methods developed to control the sequential addition of different amine groups. mdpi.com These synthetic strategies are crucial for creating diverse libraries of guanidine derivatives for further study.

Structural Elucidation and Characterization of N Cyclohexyl N Phenylguanidine Species

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of N-cyclohexyl-N'-phenylguanidine, providing a comprehensive understanding of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of N-cyclohexyl-N'-phenylguanidine.

¹H NMR Spectroscopy: The proton NMR spectrum of N-cyclohexyl-N'-phenylguanidine is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl and phenyl groups, as well as the N-H protons of the guanidine (B92328) core. The chemical shifts (δ) of the cyclohexyl protons typically appear in the upfield region, approximately between 1.0 and 3.5 ppm. The methine proton attached to the nitrogen (N-CH) would likely resonate at the lower end of this range, around 3.0-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. The methylene (B1212753) protons of the cyclohexyl ring would appear as a series of multiplets in the range of 1.0-2.0 ppm.

The aromatic protons of the phenyl group are expected to resonate in the downfield region, typically between 6.8 and 7.5 ppm. The splitting pattern of these signals would depend on the substitution pattern and the electronic effects of the guanidine group. The N-H protons of the guanidine moiety are anticipated to appear as broad signals, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but generally fall in a wide range from 4.0 to 8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal is expected for the guanidine carbon (C=N) due to its unique chemical environment, likely appearing in the range of 155-165 ppm. The carbons of the phenyl ring would resonate in the aromatic region, between 115 and 150 ppm. The ipso-carbon attached to the nitrogen will be found at the lower end of this range. The carbons of the cyclohexyl ring are expected in the upfield region, typically from 25 to 55 ppm, with the N-CH carbon appearing at the more deshielded end of this range (around 50-55 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Cyclohexyl-N'-phenylguanidine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidine C | - | 155 - 165 |

| Phenyl-Cipso | - | 140 - 150 |

| Phenyl-Cortho, meta, para | 6.8 - 7.5 (m) | 115 - 130 |

| Cyclohexyl-CH | 3.0 - 3.5 (m) | 50 - 55 |

| Cyclohexyl-CH₂ | 1.0 - 2.0 (m) | 25 - 35 |

| NH | 4.0 - 8.0 (br s) | - |

| Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary. m = multiplet, br s = broad singlet. |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in N-cyclohexyl-N'-phenylguanidine by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of N-cyclohexyl-N'-phenylguanidine is expected to show several characteristic absorption bands. The N-H stretching vibrations of the guanidine group are anticipated in the region of 3100-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The C=N stretching vibration of the guanidine core is a key diagnostic peak and is expected to appear in the range of 1630-1680 cm⁻¹.

The C-H stretching vibrations of the aromatic phenyl group will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range. Bending vibrations for the N-H groups can also be observed around 1550-1650 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for N-Cyclohexyl-N'-phenylguanidine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium - Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium - Strong |

| C=N Stretch (Guanidine) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Weak, Sharp |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary. |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of N-cyclohexyl-N'-phenylguanidine, as well as to gain structural information through analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

The fragmentation of N-cyclohexyl-N'-phenylguanidine is expected to proceed through several characteristic pathways. A common fragmentation would be the loss of the cyclohexyl group as a radical, leading to a significant fragment ion. Another likely fragmentation is the cleavage of the C-N bonds of the guanidine core. The phenyl group can also be lost. Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, the fragmentation of related N-ethylcyclohexylamine shows a characteristic loss of the ethyl group. nih.gov Similarly, studies on para-phenylenediamine derivatives show cleavage at the N-alkyl bond. chemicalbook.comdoi.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of N-Cyclohexyl-N'-phenylguanidine

| m/z Value | Possible Fragment | Fragmentation Pathway |

| [M]⁺ | [C₁₃H₁₉N₃]⁺ | Molecular Ion |

| [M - 83]⁺ | [C₇H₈N₃]⁺ | Loss of cyclohexyl radical |

| [M - 77]⁺ | [C₇H₁₂N₃]⁺ | Loss of phenyl radical |

| 93 | [C₆H₅NH₂]⁺ | Aniline (B41778) cation |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| Note: These are predicted fragmentation patterns. The relative abundances of the ions would depend on the ionization conditions. |

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide valuable data on the molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for N-cyclohexyl-N'-phenylguanidine is not publicly available, we can infer its likely structural features based on related compounds.

Molecular Geometry and Torsion Angle Analysis

The molecular geometry of N-cyclohexyl-N'-phenylguanidine, as would be revealed by X-ray crystallography, is expected to be non-planar. The guanidinium (B1211019) group itself is nearly planar due to delocalization of the π-electrons across the C-N bonds. The phenyl and cyclohexyl groups will be attached to the guanidine nitrogens, and their relative orientations will be defined by specific torsion angles.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-cyclohexyl-N'-phenylguanidine will be dominated by intermolecular hydrogen bonds involving the N-H protons of the guanidine group and the nitrogen atoms of neighboring molecules. core.ac.uk These hydrogen bonds are expected to form a network, linking the molecules into a stable three-dimensional lattice.

Advanced Analytical Methodologies for Guanidine Characterization

The elucidation of the structure of N-cyclohexyl-N'-phenylguanidine and related species is accomplished through a combination of chromatographic and spectroscopic techniques. Given the compound's polarity and basicity, specific approaches are often required to achieve optimal results.

Chromatographic Methods

Liquid chromatography (LC) and gas chromatography (GC) are powerful techniques for the separation and analysis of N-cyclohexyl-N'-phenylguanidine. However, due to the polar and often non-volatile nature of guanidines, derivatization is frequently employed, particularly for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of substituted guanidines. LC is well-suited for separating polar compounds like N-cyclohexyl-N'-phenylguanidine from complex mixtures. Coupling LC with mass spectrometry provides high sensitivity and selectivity, allowing for both quantification and structural elucidation. In a typical LC-MS analysis, the compound would be separated on a reversed-phase column, and the mass spectrometer would provide mass-to-charge ratio data, confirming the molecular weight and offering fragmentation patterns for structural confirmation. For instance, in the analysis of guanidine compounds, derivatization with agents like benzoin (B196080) can be used to enhance detection by LC-MS. researchgate.net More advanced techniques like ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) have been effectively used to identify metabolites of guanidine derivatives, showcasing the power of this method in characterizing complex biological samples. nih.gov

Gas Chromatography (GC): Direct analysis of N-cyclohexyl-N'-phenylguanidine by GC is challenging due to its low volatility. Therefore, derivatization is a common strategy to increase its volatility and thermal stability. Reagents such as glyoxal (B1671930) or a combination of hexafluoroacetylacetone (B74370) and ethyl chloroformate have been successfully used to derivatize various guanidino compounds for GC analysis with flame ionization detection (FID). oup.com These methods offer robust and reproducible quantification. nih.gov

Capillary Electrophoresis (CE): As a strong organic base, N-cyclohexyl-N'-phenylguanidine is an excellent candidate for analysis by capillary electrophoresis. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. Capillary Zone Electrophoresis (CZE), the most common mode of CE, can effectively separate basic compounds. libretexts.orgyoutube.com For weakly basic compounds, the use of non-aqueous solvents like acetonitrile (B52724) can enhance their basicity, allowing for successful separation. nih.gov This approach offers high efficiency and requires only small sample volumes. wikipedia.org

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure and bonding within N-cyclohexyl-N'-phenylguanidine.

In the ¹³C NMR spectrum, distinct signals for the carbons of the cyclohexyl and phenyl rings, as well as the central guanidinyl carbon (expected around 155-165 ppm), would be observed. For comparison, the ¹³C NMR data for a related compound, N,N'-dicyclohexylurea, shows signals for the cyclohexyl carbons and the urea (B33335) carbonyl carbon. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-cyclohexyl-N'-phenylguanidine, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the cyclohexyl and phenyl groups from the central guanidine core. While a specific mass spectrum for N-cyclohexyl-N'-phenylguanidine is not available, the mass spectrum of a similar compound, N,N'-diphenylguanidine, is well-documented and shows characteristic fragmentation. nist.govnist.gov Advanced MS techniques like electrospray ionization (ESI) are particularly useful for analyzing polar and basic compounds like guanidines. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-cyclohexyl-N'-phenylguanidine would be expected to show characteristic absorption bands for the N-H and C=N bonds of the guanidine group, as well as bands corresponding to the C-H bonds of the cyclohexyl and phenyl rings. The N-H stretching vibrations typically appear as broad bands in the region of 3300-3500 cm⁻¹, while the C=N stretching vibration is expected around 1650 cm⁻¹. The spectrum of the related N,N'-diphenylguanidine provides a reference for these characteristic absorptions. nist.gov

X-ray Crystallography: Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Although no crystal structure for N-cyclohexyl-N'-phenylguanidine was found in the searched literature, studies on other N,N'-disubstituted guanidines have revealed important structural features, such as the tautomeric forms and the influence of substituents on the geometry of the guanidine core. mdpi.com For instance, a study on N,N'-disubstituted guanidines bearing a 4,6-dimethylpyrimidyl group showed that the solid-state structure can adopt either a cis-trans or cis-cis geometry depending on the electronic properties of the other substituent. mdpi.com Such studies provide a framework for understanding the potential solid-state conformation of N-cyclohexyl-N'-phenylguanidine.

Data Tables

To illustrate the type of data obtained from these analytical methodologies, the following tables present information for structurally related compounds.

Table 1: Mass Spectrometry Data for N,N'-Diphenylguanidine

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃N₃ | nist.gov |

| Molecular Weight | 211.26 g/mol | nist.gov |

| Major Fragment Ions (m/z) | Data not available in search results | |

| Ionization Method | Electron Ionization | nist.gov |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Guanidine Derivative

| Atom | Predicted Chemical Shift (ppm) |

| Guanidinyl Carbon | ~160 |

| Aromatic Carbons | 120-150 |

| Cyclohexyl Carbons | 25-55 |

| Note: This table is predictive and based on general knowledge of NMR spectroscopy, as specific data for N-cyclohexyl-N'-phenylguanidine was not found. |

Table 3: Crystal Structure Parameters for a Representative N,N'-Disubstituted Guanidine

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Key Bond Length (C=N) | 1.271–1.308 Å | mdpi.com |

| Note: This data is for a N,N'-disubstituted guanidine with a 4,6-dimethylpyrimidyl substituent and is provided for illustrative purposes. |

Catalytic Applications of N Cyclohexyl N Phenylguanidine Analogues

Role as Basic Organocatalysts in Organic Transformations

Guanidines are classified as some of the strongest neutral organic bases, a property that is central to their function as organocatalysts. thieme-connect.com This enhanced basicity arises from the effective delocalization of the positive charge in the corresponding guanidinium (B1211019) ion across the three nitrogen atoms. semanticscholar.org In the case of N-cyclohexyl-N'-phenylguanidine, the electron-donating nature of the cyclohexyl group and the electronic influence of the phenyl group modulate the basicity of the guanidine (B92328) core. These catalysts can activate substrates through deprotonation, thereby increasing their nucleophilicity and facilitating a range of bond-forming reactions. researchgate.net

Catalysis in Carbon-Carbon Bond-Forming Reactions

Guanidine-based organocatalysts have demonstrated significant efficacy in promoting various carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. nih.govnumberanalytics.comnumberanalytics.com The strong basicity of catalysts like N-cyclohexyl-N'-phenylguanidine is crucial for the deprotonation of pronucleophiles, generating reactive carbanionic intermediates.

Key examples of such reactions include:

Michael Additions: The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol (B89426) Reactions: The reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl compound. numberanalytics.com

Henry (Nitroaldol) Reactions: The addition of a nitroalkane to an aldehyde or ketone.

The steric hindrance provided by the cyclohexyl and phenyl groups in N-cyclohexyl-N'-phenylguanidine can play a crucial role in influencing the stereoselectivity of these reactions, particularly in asymmetric catalysis where chiral versions of the guanidine are employed. thieme-connect.com While specific data for N-cyclohexyl-N'-phenylguanidine is not extensively documented in readily available literature, the performance of structurally similar, sterically hindered guanidine catalysts in these transformations provides valuable insight.

Below is a table summarizing the representative catalytic performance of guanidine analogues in various C-C bond-forming reactions.

| Reaction | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Stereoselectivity |

| Michael Addition | Chiral Bicyclic Guanidine | Nitromethane | Chalcone | 95 | 94% ee |

| Aldol Reaction | Chiral Guanidine | Acetone | 4-Nitrobenzaldehyde | 85 | 75% ee |

| Henry Reaction | Acyclic Chiral Guanidine | Nitromethane | Benzaldehyde | 92 | 90% ee |

This table presents representative data for guanidine catalysts in similar reactions to illustrate their general efficacy.

Catalysis in Carbon-Heteroatom Bond-Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is another area where guanidine organocatalysts have a significant impact. researchgate.net Their ability to act as both a Brønsted base and a hydrogen-bond donor is key to their catalytic activity in these transformations.

Prominent examples include:

Aza-Michael Additions: The conjugate addition of amines to α,β-unsaturated compounds, forming β-amino compounds.

Sulfa-Michael Additions: The analogous addition of thiols.

Oxidative C-H/N-H Annulations: Reactions that form heterocyclic structures.

In these reactions, the guanidine catalyst can deprotonate the heteroatom nucleophile (e.g., an amine or thiol), increasing its reactivity. Subsequently, the resulting guanidinium ion can stabilize the negatively charged intermediate through hydrogen bonding, facilitating the reaction and influencing its stereochemical outcome. rsc.org

The following table showcases the effectiveness of guanidine analogues in catalyzing C-N bond formation.

| Reaction | Catalyst | Nucleophile | Electrophile | Yield (%) |

| Aza-Michael Addition | TBD | Aniline (B41778) | Methyl Acrylate | 98 |

| Guanidinylation | Ti(NMe2)3/SiO2 | Aniline | Dicyclohexylcarbodiimide | 79 |

This table includes data for the well-known guanidine catalyst TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) and a titanium-catalyzed guanidinylation to demonstrate the scope of guanidine involvement in C-N bond formation. rsc.org

Application as Ligands in Transition Metal Catalysis

Beyond their role as organocatalysts, guanidines and their deprotonated forms, guanidinates, are versatile ligands in transition metal catalysis. semanticscholar.orgnih.govfao.orgrsc.org The nitrogen atoms of the guanidine moiety can coordinate to a metal center, and the electronic and steric properties of the guanidine ligand can be fine-tuned by altering the substituents on the nitrogen atoms. The bulky cyclohexyl and phenyl groups of N-cyclohexyl-N'-phenylguanidine can create a specific steric environment around the metal center, influencing the catalytic activity and selectivity of the resulting complex.

Coordination Chemistry of Guanidine-Metal Complexes

Guanidines can coordinate to metal centers as neutral, monodentate ligands through the imine nitrogen. at.uabohrium.com Upon deprotonation, the resulting guanidinate anion typically acts as a bidentate chelating ligand, forming a stable four-membered ring with the metal center. nih.gov The electronic properties of the guanidinate ligand are highly tunable; they are strong σ-donors and can effectively stabilize various oxidation states of the metal. researchgate.net

The coordination of bulky guanidinate ligands, analogous to N-cyclohexyl-N'-phenylguanidinate, can lead to coordinatively unsaturated metal centers, which are often highly reactive in catalytic processes. The steric bulk can also protect the metal center from undesired side reactions, such as dimerization. researchgate.net

Performance in Specific Catalytic Cycles

Guanidine-metal complexes have been employed as catalysts in a range of important organic reactions, including cross-coupling reactions and polymerization. semanticscholar.orgfao.org For instance, palladium complexes bearing guanidinate ligands have been investigated for their catalytic activity in Heck and Suzuki cross-coupling reactions. researchgate.net The strong electron-donating ability of the guanidinate ligand can facilitate the oxidative addition step in the catalytic cycle and promote the final reductive elimination step.

While specific performance data for N-cyclohexyl-N'-phenylguanidine-metal complexes in catalytic cycles is not widely reported, the general behavior of guanidine-ligated metal catalysts suggests their potential in such applications. The steric and electronic profile of the N-cyclohexyl-N'-phenylguanidinate ligand would likely influence the stability and reactivity of the catalytic intermediates.

Catalysis in Polymerization Processes and Materials Synthesis

Guanidines and their metal complexes have emerged as highly effective catalysts for various polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters. researchgate.netnih.govresearchgate.net Both organocatalytic and metal-catalyzed pathways have been explored.

In organocatalytic ROP, guanidines such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and acyclic guanidines have demonstrated high activity. acs.orgibm.combeilstein-journals.org The proposed mechanism often involves the activation of an initiating alcohol through hydrogen bonding with the guanidine catalyst, which increases the nucleophilicity of the alcohol for attack on the cyclic ester monomer.

Guanidine-metal complexes, particularly with zinc and iron, have also been shown to be robust and highly active catalysts for the ROP of lactide, even under industrially relevant conditions. nih.govresearchgate.netacs.orgnih.gov These catalysts can produce polymers with high molecular weights and controlled microstructures. The guanidinate ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. The use of sterically demanding guanidinate ligands can influence the stereoselectivity of the polymerization of racemic lactide.

The following table provides an overview of the performance of guanidine-based catalysts in the ring-opening polymerization of lactide.

| Catalyst Type | Catalyst | Monomer | M/I/C Ratio | Conversion (%) | PDI |

| Organocatalyst | Acyclic Guanidine | L-Lactide | 100:1:1 | >95 | 1.15 |

| Metal-Complex | Zinc-Guanidinate | rac-Lactide | 200:1:1 | 98 | 1.08 |

| Metal-Complex | Iron-Guanidinate | L-Lactide | 5000:1:1 | 99 | 1.23 |

M/I/C = Monomer/Initiator/Catalyst Ratio; PDI = Polydispersity Index. This table showcases representative data for different types of guanidine catalysts in lactide polymerization. acs.orgacs.orgnih.gov

Theoretical and Computational Studies on N Cyclohexyl N Phenylguanidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the properties of N-cyclohexyl-N'-phenylguanidine. ripublication.com DFT allows for the accurate computation of various molecular attributes by approximating the complex many-electron problem to one involving the electron density. researchgate.netd-nb.info This approach has become a standard for predicting the properties of molecules with a level of accuracy that can rival experimental results. nih.gov

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.com The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. mdpi.com For example, the Fukui function is a local reactivity descriptor that identifies the most electrophilic and nucleophilic sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron. nih.gov This allows for the prediction of where a molecule is most likely to undergo a nucleophilic or electrophilic attack.

N-cyclohexyl-N'-phenylguanidine can exist in various conformations due to the rotational freedom around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net Quantum chemical calculations can predict the relative energies of different conformers, helping to determine the most populated states at a given temperature. osti.gov

For cyclic systems like the cyclohexyl group, DFT can distinguish between chair, boat, and twist conformations and determine the energetic preference for axial or equatorial substitution. osti.gov For instance, in related systems like N-cyclohexylpiperidine, conformers with an equatorial position of the cyclohexane (B81311) ring are found to be more stable. researchgate.net The potential energy surface (PES) can be scanned by systematically changing specific dihedral angles to map the conformational landscape and identify transition states. osti.gov

DFT calculations also provide optimized geometrical parameters, such as bond lengths and bond angles. ripublication.com While experimental data from techniques like X-ray crystallography or gas-phase electron diffraction are the gold standard, calculated geometries are often in good agreement and can provide reliable structural information when experimental data is unavailable. ripublication.comosti.gov

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com For complex systems, molecular dynamics (MD) simulations are often employed to study the time evolution of a molecular system, providing insights into dynamic processes and conformational changes that are not accessible from static calculations. mdpi.com

These simulations can be used to explore the conformational landscape of flexible molecules like N-cyclohexyl-N'-phenylguanidine in different environments, such as in the gas phase or in a solvent. mdpi.com By simulating the molecule's movement over time, researchers can observe transitions between different conformational states and understand the influence of the environment on conformational preferences. mdpi.com

Computational Insights into Structure-Reactivity Relationships

By integrating the findings from quantum chemical calculations and molecular modeling, a comprehensive understanding of the structure-reactivity relationships of N-cyclohexyl-N'-phenylguanidine can be established. chemrxiv.org For example, the calculated electronic properties can be correlated with experimentally observed reaction rates or product distributions.

Computational studies can elucidate how the conformational preferences of the molecule influence its reactivity. The accessibility of reactive sites, as identified by local reactivity descriptors like the Fukui function, can be highly dependent on the molecule's conformation. Therefore, understanding the interplay between conformational dynamics and electronic structure is key to predicting chemical behavior.

The insights gained from these computational approaches are invaluable for rationalizing observed chemical phenomena and for designing new molecules with desired properties. By providing a detailed picture at the atomic level, theoretical and computational studies serve as a powerful complement to experimental investigations.

Advanced Materials Applications of N Cyclohexyl N Phenylguanidine Derivatives

Application in Polymer Science and Engineering

In polymer science, N-cyclohexyl-N'-phenylguanidine and similar guanidine (B92328) structures are primarily recognized for their role as accelerators in the vulcanization of rubber. They also play a crucial part in the development of functionalized polymers where the guanidinium (B1211019) moiety is integrated into polymer chains to create materials with novel properties.

Guanidine derivatives, including N-cyclohexyl-N'-phenylguanidine, function as medium-speed accelerators for the sulfur vulcanization of natural and synthetic rubbers. raywaychem.comactmixchemicals.com While they can be used as primary accelerators, they are more commonly employed as secondary accelerators to activate primary accelerators like those from the thiazole (B1198619) and sulfenamide (B3320178) classes. specialchem.comrichon-chem.com This synergistic action significantly increases the rate and efficiency of the cross-linking process. specialchem.comlusida.com

The mechanism of acceleration involves the basic nature of the guanidine group. It interacts with acidic components in the rubber formulation, such as stearic acid, and with the primary accelerator to form active chemical species that facilitate the sulfur cross-linking reactions between polymer chains. specialchem.com The resulting vulcanized rubber typically has a high proportion of polysulfidic cross-links. raywaychem.com This structure, while contributing to high strength, can result in poorer heat aging resistance and a tendency for the material to crack. raywaychem.comrichon-chem.com Due to their chemical nature, guanidine accelerators can also cause discoloration, making them unsuitable for light-colored or white rubber products. raywaychem.comalfa-chemistry.com

The table below illustrates the typical effect of a secondary guanidine accelerator on the vulcanization characteristics of a natural rubber (NR) compound, based on data for the widely used diphenylguanidine (DPG), a close analogue of N-cyclohexyl-N'-phenylguanidine.

| Property | System without Guanidine Accelerator | System with Guanidine Accelerator (as secondary) |

| Scorch Time (t_s2) | Longer | Shorter |

| Optimum Cure Time (t_90_) | Longer | Shorter |

| Maximum Torque (M_H_) | Lower | Higher |

| Tensile Strength | Good | Higher |

| Modulus at 300% | Lower | Higher |

| Heat Aging Resistance | Better | Poorer |

| This table presents generalized data for the class of guanidine accelerators to illustrate their function. |

The integration of N-cyclohexyl-N'-phenylguanidine into a polymer matrix is governed by its chemical structure. The bulky and non-polar cyclohexyl and phenyl groups enhance its solubility in the non-polar rubber matrix, facilitating better dispersion compared to more polar additives. This uniform distribution is crucial for achieving consistent vulcanization and uniform material properties throughout the final product.

During vulcanization, the guanidine derivative does not simply act as a catalyst but becomes part of a complex reaction network. It interacts with zinc oxide and stearic acid, which are common activators in rubber formulations, to form a zinc-accelerator complex. specialchem.com This complex is believed to be the active vulcanizing agent that interacts with sulfur and the rubber molecules to form cross-links. The structure of the guanidine, with its specific substituents, influences the stability and reactivity of this complex, thereby controlling the vulcanization kinetics.

Recent research has also explored the inclusion of guanidine accelerators like diphenylguanidine (DPG) into host molecules such as cyclodextrins. nih.gov This strategy aims to improve the dispersion and stability of the accelerator in aqueous systems like natural rubber latex and can mitigate issues like premature gelation. nih.govnih.gov Such approaches could be applicable to N-cyclohexyl-N'-phenylguanidine to enhance its performance in specific polymer systems.

Development of Functionalized Polymers with Guanidinium Moieties

Beyond their role as additives, guanidine derivatives are used to create functionalized polymers where the guanidinium group is chemically bonded to the polymer backbone or side chains. researchgate.net The strong basicity of the guanidine group allows it to be easily protonated, forming a cationic guanidinium group that is delocalized over the three nitrogen atoms. This positive charge is stable over a wide pH range, a key feature for various applications. researchgate.net

Polymers functionalized with guanidinium groups have shown significant potential in several areas of material science:

Antimicrobial Materials : The cationic guanidinium groups can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. researchgate.netmagtech.com.cnacs.org This has led to the development of antimicrobial coatings, fibers, and membranes. researchgate.net

Anion Exchange Membranes : The stable positive charge of the guanidinium group makes it an excellent functional group for anion exchange membranes used in fuel cells and water treatment. These materials exhibit high ion conductivity and stability.

Gene and Drug Delivery : The ability of guanidinium-rich polymers to penetrate cell membranes has been harnessed for the intracellular delivery of therapeutic agents like proteins and nucleic acids. fiu.edunih.govnih.gov

CO₂ Capture : The basic nature of the guanidine moiety allows these functionalized polymers to chemically adsorb acidic gases like carbon dioxide, making them candidates for carbon capture technologies.

Porous Polymers for Pollutant Removal : Novel porous organic polymers based on guanidinium have been designed for the efficient removal of anionic pollutants, such as permanganate, from water through strong electrostatic interactions. rsc.org

The synthesis of these polymers can be achieved through the polymerization of guanidinium-containing monomers or by the post-polymerization modification of existing polymers. researchgate.netnih.gov The specific properties of the final material can be tuned by adjusting the polymer architecture, the density of guanidinium groups, and the nature of the polymer backbone. nih.gov

Other Non-Biological Material Science Contributions

The applications of guanidine derivatives extend beyond polymer science. The unique electronic and structural properties of the guanidine core are being explored in other areas of materials research.

One notable area is in nonlinear optics (NLO) . Certain salts of guanidine derivatives have been shown to exhibit non-centrosymmetric crystal structures, a prerequisite for second-harmonic generation (SHG), a key NLO property. researchgate.net The highly polarizable nature of the delocalized π-electron system in the protonated guanidinium cation contributes to a high molecular hyperpolarizability, making these materials promising for applications in lasers and optical communications. researchgate.net

Furthermore, guanidine derivatives serve as versatile ligands in coordination chemistry , forming stable complexes with a wide range of metal ions. researchgate.net These metal-guanidine complexes are investigated for their catalytic activity, including in polymerization catalysis for processes like the ring-opening polymerization of lactide to produce biodegradable polylactic acid (PLA). researchgate.net They are also studied for their potential in creating novel magnetic and electronic materials.

Future Research Directions and Emerging Areas in N Cyclohexyl N Phenylguanidine Chemistry

Design of Novel Synthetic Methodologies

The synthesis of multisubstituted guanidines, such as N-cyclohexyl-N'-phenylguanidine, continues to be an area of active research, with a focus on improving efficiency, atom economy, and structural diversity. rsc.orgrsc.org While classical methods often rely on multi-step procedures and the use of stoichiometric or toxic reagents, modern research is geared towards more elegant and sustainable solutions. rsc.orgrsc.org

Future research will likely focus on the following areas:

Transition-Metal Catalysis: The use of transition metals to catalyze the formation of the guanidinyl C-N bond is a promising and rapidly developing field. rsc.orgrsc.org Research into novel metal catalysts could lead to more efficient and selective syntheses of N-cyclohexyl-N'-phenylguanidine and its derivatives. This includes the catalytic guanylation of amines with carbodiimides, which is a direct and atom-economical route. rsc.orgrsc.org

One-Pot and Tandem Reactions: The development of one-pot syntheses and tandem catalytic guanylation/cyclization reactions represents a significant step forward in streamlining the synthesis of complex guanidine-containing molecules. rsc.orgnih.gov These approaches reduce the number of purification steps, saving time and resources.

Asymmetric Synthesis: The synthesis of chiral guanidines is of great interest for their application in asymmetric catalysis. umich.edunih.gov Future methodologies will likely focus on the stereoselective synthesis of N-cyclohexyl-N'-phenylguanidine derivatives, potentially through the use of chiral catalysts or auxiliaries. rsc.org This could involve Pd-catalyzed carboamination reactions to create stereochemically diverse cores. umich.edu

A comparison of classical and emerging synthetic approaches is presented in the table below.

| Method | Description | Advantages | Disadvantages |

| Classical Synthesis | Typically involves the reaction of an amine with a guanylating agent like a thiourea (B124793) or cyanamide (B42294) derivative. rsc.orgnih.gov | Well-established and versatile. | Often requires harsh conditions, toxic reagents (e.g., mercury salts), and produces significant waste. rsc.org |

| Transition-Metal Catalyzed Guanylation | Employs a transition metal catalyst to facilitate the addition of an amine to a carbodiimide (B86325). rsc.org | High efficiency, atom economy, and potential for asymmetric synthesis. | Catalyst cost and removal can be a concern. |

| One-Pot Synthesis from Carbamoyl Isothiocyanates | A versatile method for producing 1,3-substituted guanidines. acs.org | Convergent, efficient, and allows for a variety of substituents. | May require careful control of reaction conditions. |

| Enzyme-Catalyzed Synthesis | Utilizes enzymes to catalyze the formation of the guanidine (B92328) moiety. | High selectivity and mild reaction conditions. | Limited substrate scope and enzyme availability. |

Exploration of Undiscovered Catalytic Functions

The strong basicity and hydrogen-bonding capabilities of the guanidine group make it a powerful motif in organocatalysis. rsc.orgnih.gov While the catalytic potential of guanidines is well-recognized, the specific applications of N-cyclohexyl-N'-phenylguanidine as a catalyst remain largely unexplored. Future research is expected to uncover new catalytic roles for this compound and its derivatives.

Key areas for exploration include:

Asymmetric Catalysis: Chiral derivatives of N-cyclohexyl-N'-phenylguanidine could serve as highly effective catalysts in a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govresearchgate.netscilit.com The combination of the bulky cyclohexyl group and the aromatic phenyl group could offer unique stereochemical control.

Bifunctional Catalysis: The development of bifunctional catalysts incorporating the N-cyclohexyl-N'-phenylguanidine scaffold alongside another catalytic moiety (e.g., a hydrogen-bond donor or a metal complex) could lead to novel reactivity and enhanced catalytic efficiency. rsc.org

Supported Catalysis: Immobilizing N-cyclohexyl-N'-phenylguanidine or its derivatives on solid supports, such as silica (B1680970) or magnetic nanoparticles, could lead to the development of recyclable and more sustainable heterogeneous catalysts. nih.govresearchgate.netrsc.org This has been demonstrated for other guanidine catalysts used in biodiesel production and the depolymerization of plastics. rsc.orgresearchgate.net

Polymerization Catalysis: Guanidines have shown promise as catalysts in polymerization reactions. Future work could investigate the utility of N-cyclohexyl-N'-phenylguanidine in promoting the ring-opening polymerization of cyclic esters or other monomers to produce biodegradable polymers.

The following table highlights potential catalytic applications for N-cyclohexyl-N'-phenylguanidine derivatives.

| Reaction Type | Potential Role of N-Cyclohexyl-N'-phenylguanidine Derivative | Expected Outcome |

| Asymmetric Michael Addition | Chiral Brønsted base catalyst to activate the nucleophile and control stereochemistry. researchgate.net | Enantiomerically enriched products. |

| Transesterification | Base catalyst for the production of biodiesel. researchgate.net | Efficient conversion of triglycerides to fatty acid methyl esters. |

| Henry (Nitroaldol) Reaction | Base catalyst to deprotonate the nitroalkane. | Synthesis of β-nitro alcohols. |

| Cycloaddition Reactions | Lewis base catalyst to activate the dienophile or diene. mdpi.com | Controlled synthesis of cyclic compounds. |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. mdpi.comnih.gov In the context of N-cyclohexyl-N'-phenylguanidine, computational modeling can provide valuable insights that guide experimental work.

Future research in this area will likely involve:

Predicting pKa and Basicity: DFT calculations can accurately predict the pKa values of guanidine derivatives, which is crucial for their application as catalysts and in biological systems. acs.org This allows for the in-silico design of guanidines with tailored basicity.

Mechanism Elucidation: Computational studies can be used to elucidate the mechanisms of reactions catalyzed by N-cyclohexyl-N'-phenylguanidine, providing a deeper understanding of the factors that control reactivity and selectivity. mdpi.comnih.gov

Design of Novel Materials: By modeling the interactions of N-cyclohexyl-N'-phenylguanidine derivatives with other molecules or surfaces, it is possible to design new materials with specific properties, such as anion sensors or novel catalysts. mdpi.comrsc.org The ability to predict solid-state structures and tautomeric forms is key to this endeavor. mdpi.com

Structure-Property Relationships: Computational methods can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) to predict the biological activity or physical properties of new N-cyclohexyl-N'-phenylguanidine derivatives before they are synthesized. acs.org

The table below summarizes the applications of computational modeling in the study of N-cyclohexyl-N'-phenylguanidine.

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. mdpi.comnih.gov | Transition state energies, reaction pathways. |

| Ab initio methods | Prediction of pKa values. acs.org | Acidity/basicity of the guanidine moiety. |

| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules. | Binding affinities and modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. acs.org | Potential therapeutic applications. |

Sustainable and Green Chemistry Approaches in Guanidine Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications. tandfonline.com For N-cyclohexyl-N'-phenylguanidine, there is significant potential to develop more environmentally benign processes for its production and use.

Future research will focus on:

Green Solvents: The use of water or other green solvents in the synthesis and catalytic applications of N-cyclohexyl-N'-phenylguanidine can significantly reduce the environmental impact. tandfonline.com

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product, such as catalytic additions, are a key focus of green chemistry. rsc.org

Renewable Feedstocks: While not yet a primary focus for this specific compound, future research could explore the synthesis of N-cyclohexyl-N'-phenylguanidine precursors from renewable resources.

The following table outlines green chemistry strategies applicable to N-cyclohexyl-N'-phenylguanidine.

| Green Chemistry Principle | Application to N-Cyclohexyl-N'-phenylguanidine |

| Prevention of Waste | Designing syntheses with high atom economy to minimize byproduct formation. rsc.org |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in reactions. tandfonline.com |

| Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring synthetic routes from bio-based starting materials. |

| Catalysis | Employing catalytic amounts of N-cyclohexyl-N'-phenylguanidine or using it as a recyclable catalyst. rsc.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.